

A Technical Guide to 4,6-Dibromonicotinic Acid for Research and Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dibromonicotinic acid

Cat. No.: B3029628

[Get Quote](#)

An In-depth Examination of Commercial Availability, Quality Control, and Synthetic Applications for Researchers, Scientists, and Drug Development Professionals.

Abstract

4,6-Dibromonicotinic acid (CAS No. 73027-77-7), a halogenated pyridine derivative, is a key building block in the synthesis of a variety of pharmacologically active compounds and other functional organic molecules. This guide provides a comprehensive overview of its commercial landscape, offering a comparative analysis of suppliers, typical quality specifications, and essential considerations for procurement. Furthermore, it delves into the technical aspects of quality control, detailing established analytical methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for structure verification and purity assessment. The guide also explores the synthetic utility of **4,6-dibromonicotinic acid**, referencing its application in medicinal chemistry and outlining the fundamental principles of its synthesis and purification. This document is intended to serve as a practical resource for researchers and developers, enabling informed decisions in the sourcing and application of this versatile chemical intermediate.

Commercial Sourcing of 4,6-Dibromonicotinic Acid: A Comparative Overview

The accessibility of high-quality starting materials is a critical first step in any research and development endeavor. **4,6-Dibromonicotinic acid** is available from a range of chemical

suppliers, catering to various scales of research, from discovery to process development. When selecting a supplier, researchers should consider not only the list price but also the stated purity, available quantities, typical lead times, and the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA).

Below is a comparative table of prominent commercial suppliers of **4,6-Dibromonicotinic acid**. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is always recommended for the most current information.

Supplier	Product Number (Example)	Stated Purity	Available Quantities
Sigma-Aldrich	CIAH987EF2D9	≥98%	Inquire
AiFChem	ACEHDI258	95% [1]	250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g, 50 g [1]
Aladdin Scientific	ALA-D194786-100mg	min 98% [2]	100 mg [2]
ChemScene	CS-0022361 (for 2,6-isomer)	≥97%	Inquire
SynQuest Laboratories	4H58-9-49 (for 2,6-isomer)	98.0%	Inquire

Key Considerations for Procurement:

- **Purity:** For applications in drug discovery and development, high purity (typically >98%) is essential to avoid the introduction of unwanted variables in biological assays and to ensure the integrity of subsequent synthetic steps.
- **Certificate of Analysis (CoA):** Always request a lot-specific CoA. This document provides critical information on the purity of the material, the analytical methods used for its determination, and data from these analyses (e.g., NMR, HPLC).
- **Scale:** Ensure the supplier can meet your current and future needs. Some suppliers specialize in research quantities, while others are equipped for bulk and commercial-scale production.

- Lead Time: For time-sensitive projects, confirm the lead time for delivery. Some suppliers may have the material in stock, while others may synthesize it on demand.

Quality Control and Analytical Characterization

Ensuring the identity and purity of **4,6-Dibromonicotinic acid** is paramount for the reliability and reproducibility of experimental results. The following analytical techniques are routinely employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be used to confirm the identity of **4,6-Dibromonicotinic acid**.

¹H NMR Spectroscopy: The proton NMR spectrum of **4,6-Dibromonicotinic acid** is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of these protons provide definitive information about the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the electronic environment of each carbon, further confirming the structure.

Diagram: Logical Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis of **4,6-Dibromonicotinic acid**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of **4,6-Dibromonicotinic acid** and for identifying and quantifying any impurities. A reversed-phase HPLC method is typically employed for this purpose.

Typical HPLC Method Parameters:

- Column: A C18 stationary phase is commonly used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed to

achieve good separation of the analyte from any potential impurities.

- Detection: UV detection at a wavelength where the compound exhibits strong absorbance is standard.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Diagram: HPLC Purity Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Standard workflow for HPLC purity analysis.

Synthetic Chemistry and Applications

Halogenated nicotinic acid derivatives are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The bromine atoms in **4,6-Dibromonicotinic acid** serve as versatile handles for a variety of chemical transformations.

Synthetic Routes

While specific, detailed synthetic procedures for **4,6-Dibromonicotinic acid** are not abundantly available in the public domain, the synthesis of related brominated nicotinic acids often involves the direct bromination of nicotinic acid or its derivatives. For instance, the synthesis of 5-bromonicotinic acid has been achieved by reacting nicotinic acid with bromine in the presence of thionyl chloride and an iron catalyst.^{[3][4]} This approach suggests that a similar strategy, potentially with modifications to reaction conditions or starting materials, could be employed for the synthesis of the 4,6-dibromo isomer. The purification of the crude product is typically achieved through recrystallization from a suitable solvent.^[3]

Applications in Medicinal Chemistry

The pyridine scaffold is a common motif in many biologically active molecules. The presence of bromine atoms on the pyridine ring of **4,6-Dibromonicotinic acid** allows for the introduction of diverse substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the rapid generation of libraries of compounds for screening in drug discovery programs. Halogenated nicotinic acid derivatives have been investigated for a range of therapeutic applications, and their utility as building blocks in the synthesis of complex pharmaceutical agents is well-established.

Safety and Handling

As with all laboratory chemicals, it is crucial to handle **4,6-Dibromonicotinic acid** with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal.

General Safety Recommendations:

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Work in a well-ventilated area, such as a fume hood.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

Conclusion

4,6-Dibromonicotinic acid is a valuable and versatile building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical research. A thorough evaluation of commercial suppliers based on purity, documentation, and scalability is essential for ensuring the quality and reliability of research outcomes. The application of standard analytical techniques such as NMR and HPLC is critical for the verification of its structure and the determination of its purity. A sound understanding of its chemical reactivity and proper safety protocols will enable researchers to effectively and safely utilize this important synthetic intermediate in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 73027-77-7 | 4,6-Dibromonicotinic acid - AiFChem [aifchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 4. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- To cite this document: BenchChem. [A Technical Guide to 4,6-Dibromonicotinic Acid for Research and Development]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3029628#commercial-suppliers-of-4-6-dibromonicotinic-acid\]](https://www.benchchem.com/product/b3029628#commercial-suppliers-of-4-6-dibromonicotinic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com